Nanomolar TSHR Antagonist Potency: Head-to-Head Against ML224, NIDDK/CEB-52, and S37a
Thiophen-2-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone inhibits human TSHR with an IC₅₀ of 82 nM in HEK293 cells expressing recombinant hTSHR, assessed by Eu-cAMP tracer-based TR-FRET assay [1]. This represents a 26-fold potency advantage over ML224 (IC₅₀ = 2.1 µM) [2], a 51-fold advantage over NIDDK/CEB-52 (IC₅₀ = 4.2 µM) [3], and an approximately 244-fold advantage over TSHR antagonist S37a (hTSHR IC₅₀ ≈ 20 µM) when compared under analogous cell-based cAMP inhibition assay conditions in HEK293 cells. For rat TSHR in FRTL-5 cells, the compound achieves an IC₅₀ of 39 nM [1], which is comparable to SYD5115 (IC₅₀ = 22–48 nM) [4] and substantially more potent than S37a (mTSHR IC₅₀ ≈ 40 µM) .
| Evidence Dimension | TSHR antagonist potency (cAMP inhibition) |
|---|---|
| Target Compound Data | hTSHR IC₅₀ = 82 nM (HEK293 cells); rTSHR IC₅₀ = 39 nM (FRTL-5 cells) |
| Comparator Or Baseline | ML224: hTSHR IC₅₀ = 2.1 µM; NIDDK/CEB-52: IC₅₀ = 4.2 µM; S37a: hTSHR IC₅₀ ≈ 20 µM, mTSHR IC₅₀ ≈ 40 µM; SYD5115: hTSHR IC₅₀ = 62–69 nM, rTSHR IC₅₀ = 22–48 nM |
| Quantified Difference | 26-fold more potent than ML224; 51-fold more potent than NIDDK/CEB-52; ~244-fold more potent than S37a at hTSHR; potency comparable to SYD5115 (within ~1.3-fold at hTSHR, ~1.8-fold at rTSHR) |
| Conditions | Cell-based cAMP assays: hTSHR expressed in HEK293 cells, rTSHR in FRTL-5 cells; Eu-cAMP tracer TR-FRET detection; 2 h incubation |
Why This Matters
For researchers requiring nanomolar TSHR antagonism in cell-based functional assays, this compound offers potency on par with the clinical candidate SYD5115 while dramatically outperforming earlier-generation tool compounds (ML224, NIDDK/CEB-52, S37a), enabling studies at lower concentrations where off-target risks are reduced.
- [1] BindingDB. BDBM50614116; CHEMBL5285143. Antagonist activity at human TSHR (IC₅₀ = 82 nM) and rat TSHR (IC₅₀ = 39 nM). Curated by Byondis / ChEMBL. View Source
- [2] ProbeChem. ML224 (NCGC00242364; ANTAG3): TSHR counter-agonist with IC₅₀ of 2.1 µM. View Source
- [3] Neumann, S. et al. (2008) 'A Low-Molecular-Weight Antagonist for the Human Thyrotropin Receptor with Therapeutic Potential for Hyperthyroidism.' Endocrinology, 149(12), 5945–5950. NIDDK/CEB-52 IC₅₀ = 4.2 µM. View Source
- [4] ProbeChem. SYD5115: hTSHR IC₅₀ = 62–69 nM; rTSHR IC₅₀ = 22–48 nM in HEK293-hTSHR and FRTL-5 cells. View Source
